molecular formula C10H9N5O B3327930 5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one CAS No. 400820-00-0

5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one

Cat. No.: B3327930
CAS No.: 400820-00-0
M. Wt: 215.21 g/mol
InChI Key: ZRFHABMIHMAMTC-UHFFFAOYSA-N
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Description

5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one is a heterocyclic compound with a unique structure that includes an azido group, a methyl group, and a diazepinone ring

Preparation Methods

The synthesis of 5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4H-benzo[d][1,2]diazepin-4-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The azido group can also undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules.

Comparison with Similar Compounds

Similar compounds to 5-Azido-3-methyl-3,5-dihydro-4H-benzo[d]

Properties

IUPAC Name

5-azido-3-methyl-5H-2,3-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-15-10(16)9(13-14-11)8-5-3-2-4-7(8)6-12-15/h2-6,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFHABMIHMAMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C2=CC=CC=C2C=N1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a well stirred solution of 4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one (3.0 g, 17.2 mmol) in anhydrous tetrahydrofuran (100 mL) at −78° C. was added a solution of 0.5 M potassium bis(trimethylsilyl)amide in toluene (45 mL, 22.4 mmol). The reaction mixture was stirred for another 15 min followed by addition of a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) (5.8 g, 19 mmol) in THF (0.4M) via a cannula over a period of 2 min (Evans et al., J. Amer. Chem. Soc. 1990, 112, 4011–4030; Butcher et al., Tetrahedron Lett., 1996, 37(37), 6685–6688). After 5 min, acetic acid (4.9 mL, 86 mmol) was added and stirring continued for another 6 h. The reaction mixture was diluted with EtOAc (300 mL), washed with water (300 mL), aqueous NaHCO3 (2×150 mL), 0.5 N HCl (200 mL) and brine (150 mL). The solvent was removed and the 5(R,S)-azido-4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one was purified by flash chromatography (silica) using 10% EtOAc in hexane. The azide was obtained in 75% yield.
Quantity
3 g
Type
reactant
Reaction Step One
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reactant
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45 mL
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Yield
75%

Synthesis routes and methods II

Procedure details

To a well stirred solution of 4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one (3.0 g, 17.2 mmol) in anhydrous tetrahydrofuran (100 mL) at −78° C. was added a solution of 0.5 M potassium bis(trimethylsilyl)amide in toluene (45 mL, 22.4 mmol). The reaction mixture was stirred for another 15 min followed by addition of a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) (5.8 g, 19 mmol) in THF (0.4M) via a cannula over a period of 2 min (Evans, et al., J. Amer. Chem. Soc., 1990, 112, 4011-4030; Butcher, et al., Tetrahedron Lett., 1996, 37 (37), 6685-6688). After 5 min, acetic acid (4.9 mL, 86 mmol) was added and stirring continued for another 6 h. The reaction mixture was diluted with EtOAc (300 mL), washed with water (300 mL), aqueous NaHCO3 (2×150 mL), 0.5 N HCl (200 mL) and brine (150 mL). The solvent was removed and the 5(R,S)-azido-4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one was purified by flash chromatography (silica) using 10% EtOAc in hexane. The azide was obtained in 75% yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
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100 mL
Type
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Reaction Step One
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5.8 g
Type
reactant
Reaction Step Two
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( 37 )
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300 mL
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Reaction Step Four
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one
Reactant of Route 2
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one
Reactant of Route 3
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one
Reactant of Route 4
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one
Reactant of Route 5
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one
Reactant of Route 6
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one

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